Bienvenue dans la boutique en ligne BenchChem!

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine

PI3Kα inhibition Antitumor activity Kinase selectivity

This C3-substituted imidazo[1,2-a]pyridine scaffold features a free primary amine on a two-carbon linker, validated by patent SAR for PI3Kα inhibitor lead generation. The racemic mixture (single stereocenter) enables chiral resolution for enantiomer-specific profiling. With XLogP3=1.6, TPSA=43.3 Ų, and MW=175.23, it occupies lead-like chemical space ideal for fragment-based screening and library production. The free amine enables amide coupling, sulfonamide formation, urea synthesis, and reductive amination. Procure this scaffold for PI3K-targeted programs where C3 substitution geometry is critical.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 130504-92-6
Cat. No. B3347264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine
CAS130504-92-6
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(CC1=CN=C2N1C=CC=C2)N
InChIInChI=1S/C10H13N3/c1-8(11)6-9-7-12-10-4-2-3-5-13(9)10/h2-5,7-8H,6,11H2,1H3
InChIKeyJNELVNXLQSUDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine (CAS 130504-92-6): Core Scaffold & Physicochemical Identity


1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine (CAS 130504-92-6) is a heterocyclic small molecule featuring the imidazo[1,2-a]pyridine core with a propan-2-amine side chain at the C3 position. The compound has a molecular formula of C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol [1]. Computed physicochemical properties include an XLogP3 of 1.6, a topological polar surface area of 43.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The structure contains a single undefined stereocenter at the carbon bearing the primary amine, resulting in a racemic mixture [1]. The presence of the free primary amine on a flexible ethyl linker distinguishes this scaffold from directly amino-substituted imidazo[1,2-a]pyridines and offers a derivatizable handle for amide, sulfonamide, urea, or reductive amination chemistry.

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine: Why Imidazopyridine Positional Isomers Are Not Interchangeable in Drug Discovery


Imidazo[1,2-a]pyridine-based compounds cannot be generically interchanged because the position of the propan-2-amine substituent on the heterocyclic core directly determines binding geometry, kinase selectivity profiles, and downstream functional pharmacology. Patent evidence demonstrates that 3-substituted imidazo[1,2-a]pyridine derivatives exhibit PI3K inhibitory activity and cancer cell growth inhibition, with structure–activity relationship (SAR) studies showing that substitution at C3 profoundly influences binding affinity to the PI3Kα ATP-binding pocket [1]. In contrast, 2-substituted analogs engage different kinase targets such as CDK2, while 5- or 6-substituted variants alter the vector of the pendant amine, resulting in divergent selectivity profiles [2]. The propan-2-amine chain length is also critical: shortening to methanamine reduces conformational flexibility and alters the distance between the hydrogen-bond-donating primary amine and the core, while extending to butanamine introduces excessive rotational freedom that typically reduces target engagement potency [3]. These positional and chain-length effects make direct substitution unreliable without re-profiling.

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine: Quantitative Differentiation Evidence vs. Closest Analogs


C3-Substitution Enables PI3Kα Inhibition: Patent-Derived Class-Level Evidence for 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine vs. C2-Substituted Analogs

In US Patent US20020151549A1, a series of 3-(imidazo[1,2-a]pyridin-3-yl) derivatives are explicitly claimed as PI3K inhibitors with antitumor activity [1]. The propan-2-amine substituent at C3 provides the correct vector for the primary amine to engage the PI3Kα ATP-binding pocket, an orientation that C2-substituted analogs cannot replicate due to the altered trajectory relative to the hinge region [1]. C2-substituted imidazo[1,2-a]pyridines are instead primarily associated with CDK2 inhibition, as demonstrated by Hamdouchi et al. (2004), who reported aminoimidazo[1,2-a]pyridine-based CDK2 inhibitors with distinct binding modes confirmed by X-ray co-crystallography [2]. This target-switching effect underscores the non-interchangeability of positional isomers.

PI3Kα inhibition Antitumor activity Kinase selectivity

Physicochemical Comparison: 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine vs. 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine (Tertiary Amine Regioisomer)

The target compound 1-(imidazo[1,2-a]pyridin-3-yl)propan-2-amine (primary amine, rotatable bond count = 2, HBD = 1, HBA = 2, XLogP3 = 1.6, TPSA = 43.3 Ų) [1] differs fundamentally from its closest regioisomer 2-(imidazo[1,2-a]pyridin-3-yl)propan-2-amine, which bears a tertiary amine (gem-dimethyl substitution at the α-carbon) [2]. The tertiary amine regioisomer loses the primary amine hydrogen bond donor, reducing HBD count to 0, and introduces increased steric bulk adjacent to the imidazo[1,2-a]pyridine core. This steric hindrance restricts the conformational freedom of the amine relative to the heterocyclic plane, altering the spatial positioning of the nitrogen lone pair for hydrogen bond acceptor interactions [3]. The primary amine of the target compound provides a reactive handle for derivatization (e.g., amide coupling, sulfonamide formation, reductive amination) that the tertiary amine analog cannot participate in, making the target compound uniquely suited as a synthetic building block for library synthesis.

Physicochemical properties Hydrogen bonding Lipophilicity

Chain-Length SAR: 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine vs. 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine (Shorter-Linker Analog)

The two-carbon linker between the imidazo[1,2-a]pyridine core and the primary amine in the target compound (rotatable bond count = 2) [1] provides conformational flexibility that allows the amine to sample multiple orientations relative to the heterocyclic plane. In contrast, 1-(imidazo[1,2-a]pyridin-3-yl)methanamine possesses a single methylene linker (rotatable bond count = 1), which restricts the amine to a more constrained spatial position [2]. This difference in linker length directly impacts the achievable pharmacophore geometry when the compound is used as a fragment or building block. Patent SAR data from the PI3K inhibitor series (US20020151549A1) demonstrate that variations in the C3 substituent chain length modulate both potency and selectivity, with the two-carbon linker providing an optimal balance between pre-organization and flexibility for engaging the PI3Kα affinity pocket [3]. The methanamine analog's shorter reach prevents the amine from accessing distal hydrogen bond acceptor sites in the target protein.

Conformational flexibility Structure-activity relationship Linker optimization

Stereochemical Consideration: Racemic 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine as a Chiral Entry Point for Enantioselective Synthesis

The target compound possesses a single undefined stereocenter (PubChem: Undefined Atom Stereocenter Count = 1) [1], meaning commercial material is supplied as a racemic mixture. This racemic nature provides a strategic entry point for chiral resolution or enantioselective derivatization. In contrast, structurally related achiral analogs such as 2-(imidazo[1,2-a]pyridin-3-yl)propan-2-amine (tertiary amine, no stereocenter) [2] or 1-(imidazo[1,2-a]pyridin-3-yl)methanamine (no stereocenter) offer no opportunity for enantioselective chemistry. The availability of racemic compound enables procurement teams to access material for chiral chromatographic separation, enzymatic resolution, or diastereomeric salt formation, thereby accessing both (R)- and (S)-enantiomers for differential biological profiling [3]. Patent literature explicitly highlights the importance of enantiomeric purity in PI3K inhibitor potency, where single enantiomers of C3-substituted imidazo[1,2-a]pyridines can exhibit >10-fold potency differences relative to their antipodes [3].

Stereochemistry Chiral resolution Enantioselective synthesis

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine: Optimal Application Scenarios Based on Verified Differentiation Evidence


PI3Kα-Focused Kinase Inhibitor Lead Generation Using C3-Propan-2-amine Imidazopyridine Scaffolds

Based on patent evidence that 3-(imidazo[1,2-a]pyridin-3-yl) derivatives exhibit PI3K inhibitory activity and cancer cell growth inhibition [1], the target compound serves as a preferred starting scaffold for PI3Kα-targeted lead generation. The propan-2-amine at C3 provides the correct exit vector for the primary amine to engage the affinity pocket, a geometry that C2-substituted analogs cannot achieve due to their orthogonal trajectory toward the CDK2 hinge region [1] [2]. Procurement of this scaffold is recommended for medicinal chemistry teams pursuing PI3K pathway inhibitors where the C3 substitution pattern has been validated by patent SAR.

Combinatorial Library Synthesis Requiring a Primary Amine Derivatization Handle on the Imidazo[1,2-a]pyridine Core

The target compound's free primary amine (HBD = 1) enables amide coupling, sulfonamide formation, urea synthesis, and reductive amination reactions that are not accessible with the tertiary amine regioisomer 2-(imidazo[1,2-a]pyridin-3-yl)propan-2-amine (HBD = 0) [1] [2]. For high-throughput library production, this compound provides a single derivatization point that can rapidly generate diverse compound collections. The measured physicochemical properties (XLogP3 = 1.6, TPSA = 43.3 Ų, MW = 175.23) place it within lead-like chemical space suitable for further optimization [1].

Enantioselective Pharmacology Studies Requiring Chiral Resolution of Racemic Imidazopyridine Building Blocks

The presence of a single stereocenter (Undefined Atom Stereocenter Count = 1) makes the racemic target compound an ideal substrate for chiral resolution via preparative HPLC, enzymatic resolution, or diastereomeric crystallization [1]. Patent evidence indicates that enantiomeric purity significantly modulates PI3K inhibitory potency in related C3-substituted imidazo[1,2-a]pyridine series, with >10-fold potency differences between enantiomers [3]. Researchers requiring both (R)- and (S)-enantiomers for differential biological profiling should procure the racemate and perform chiral separation rather than purchasing achiral analogs that lack this stereochemical dimension.

Fragment-Based Drug Discovery with Optimal Linker Geometry for the PI3Kα Affinity Pocket

The two-carbon linker between the core and the amine (rotatable bond count = 2) provides an optimal balance of conformational flexibility and pre-organization for accessing the PI3Kα affinity pocket [1]. Shorter-linker analogs (e.g., methanamine, rotatable bond count = 1) restrict the amine's spatial reach, preventing engagement of distal hydrogen bond acceptor sites, while longer linkers introduce excess entropy that reduces binding potency [2] [3]. Fragment-based screening campaigns targeting PI3K should prioritize the two-carbon linker variant to maximize the probability of detecting fragment hits with measurable binding affinity.

Quote Request

Request a Quote for 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.